molecular formula C14H13FN2O B3076906 3-{[(4-Fluorophenyl)methyl]amino}benzamide CAS No. 1042534-72-4

3-{[(4-Fluorophenyl)methyl]amino}benzamide

Cat. No.: B3076906
CAS No.: 1042534-72-4
M. Wt: 244.26 g/mol
InChI Key: MUJUVCOIMMGFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Fluorophenyl)methyl]amino}benzamide ( 1042534-72-4) is a chemical compound with the molecular formula C 14 H 13 FN 2 O and a molecular weight of 244.26 g/mol . This benzamide derivative is built around a privileged scaffold in medicinal chemistry, known for its versatility in interacting with diverse biological targets . The compound features a benzamide group and a (4-fluorophenyl)methylamino moiety, which can be strategically synthesized via reductive amination or N-alkylation of a 3-aminobenzamide core . The meta-aminobenzamide structure is of significant research interest, particularly as the parent compound, 3-aminobenzamide, is a well-documented inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) . Researchers study such inhibitors for their potential to enhance the effects of DNA-damaging agents in oncology. Beyond cancer research, related 3-aminobenzamide compounds have shown potential in other areas, including mitigating inflammation and oxidative stress, accelerating wound healing, and protecting against ischemia/reperfusion injury . The specific structural modification present in this compound—the addition of a (4-fluorophenyl)methyl group—is a classic medicinal chemistry approach that alters properties like lipophilicity and binding affinity, potentially steering its activity towards novel research applications . As such, this compound serves as a valuable building block for drug discovery programs and biological screening. It is offered with a purity of 95% and must be stored in a dark place, sealed in dry, at room temperature . This product is strictly for research purposes and is not intended for human or veterinary diagnostics or therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-6-4-10(5-7-12)9-17-13-3-1-2-11(8-13)14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJUVCOIMMGFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266957
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042534-72-4
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042534-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 3 4 Fluorophenyl Methyl Amino Benzamide

Development of Synthetic Pathways for 3-{[(4-Fluorophenyl)methyl]amino}benzamide

The construction of this compound can be approached through several synthetic routes, primarily involving the formation of the central benzamide (B126) core and the subsequent introduction of the N-(4-fluorobenzyl) moiety.

Strategies for Benzamide Core Formation

The benzamide core is a fundamental structural motif, and its synthesis is well-established in organic chemistry. A common and direct method involves the amidation of a benzoic acid derivative. In the context of preparing this compound, this would typically start from 3-aminobenzoic acid. The carboxylic acid can be activated using various coupling reagents to facilitate the reaction with an amine.

Alternatively, the benzamide can be formed from a precursor like 3-nitrobenzoic acid. The carboxylic acid group can be converted to an amide, followed by the reduction of the nitro group to an amine, yielding 3-aminobenzamide (B1265367). This two-step process allows for the introduction of the amide functionality before the sensitive amino group is unmasked.

A general representation of these strategies is depicted in the table below:

Starting MaterialKey TransformationIntermediate/Product
3-Aminobenzoic AcidAmidation3-Aminobenzamide
3-Nitrobenzoic Acid1. Amidation 2. Nitro Reduction3-Nitrobenzamide (B147352) -> 3-Aminobenzamide

Introduction of the 4-Fluorophenylmethylamino Moiety

The introduction of the 4-fluorophenylmethylamino group onto the 3-aminobenzamide core is a critical step in the synthesis of the target compound. Two primary methods are commonly employed for this transformation: reductive amination and N-alkylation.

Reductive Amination: This is a highly efficient one-pot reaction that involves the condensation of 3-aminobenzamide with 4-fluorobenzaldehyde (B137897) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. mdpi.comresearchgate.net A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for imines over aldehydes. harvard.edu This method is often preferred due to its operational simplicity and generally high yields. researchgate.net

N-Alkylation: This method involves the direct reaction of 3-aminobenzamide with a 4-fluorobenzyl halide, typically 4-fluorobenzyl bromide, in the presence of a base. The base is required to deprotonate the amino group of the benzamide, thereby increasing its nucleophilicity to attack the electrophilic benzylic carbon of the halide.

The choice between these two methods often depends on the availability of starting materials and the desired reaction conditions.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors: 3-aminobenzamide and 4-fluorobenzaldehyde or a 4-fluorobenzyl halide.

Synthesis of 3-Aminobenzamide: As mentioned earlier, 3-aminobenzamide can be synthesized from 3-nitrobenzoic acid. The process typically involves two steps:

Amidation of 3-nitrobenzoic acid: This can be achieved by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

Reduction of the nitro group: The nitro group of 3-nitrobenzamide is then reduced to an amine. This reduction can be carried out using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Synthesis of 4-Fluorobenzaldehyde: This aldehyde is a commercially available reagent. However, it can also be synthesized through several methods, including the oxidation of 4-fluorobenzyl alcohol or the formylation of fluorobenzene.

Derivatization Strategies and Analogue Design of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the design and synthesis of a diverse range of analogues. These modifications are typically aimed at exploring the structure-activity relationship (SAR) of this class of compounds. nih.govnih.gov

Modification of the Benzamide Ring System

The benzamide ring is a prime target for derivatization. Substituents can be introduced at various positions on the ring to modulate the electronic and steric properties of the molecule.

Substitution at the Amino Group: The secondary amine linker can be further functionalized. For instance, acylation or alkylation of the nitrogen atom can introduce new functional groups.

Modification of the Amide Bond: The amide bond itself can be replaced with bioisosteres to alter the compound's properties, such as metabolic stability and hydrogen bonding capabilities.

Introduction of Substituents on the Benzene (B151609) Ring: The aromatic ring of the benzamide moiety can be substituted with various groups (e.g., halogens, alkyl, alkoxy, nitro) to investigate their impact on biological activity. The synthesis of such analogues would typically start from appropriately substituted 3-aminobenzoic acid derivatives.

Alterations to the 4-Fluorophenyl Group

The 4-fluorophenyl group is another key area for modification. The fluorine atom, in particular, can be moved to other positions on the phenyl ring (ortho or meta) or replaced with other functional groups to probe the SAR.

Substitution on the Phenyl Ring: Additional substituents can be introduced onto the 4-fluorophenyl ring. For example, the synthesis of analogues with multiple fluorine atoms or other electron-withdrawing or electron-donating groups can provide insights into the electronic requirements for activity. nih.gov

The following table summarizes some potential derivatization strategies:

MoietyModification StrategyPotential New Functional Groups/Structures
Benzamide Ring Substitution at the amino groupAcyl, Alkyl, Sulfonyl groups
Modification of the amide bondEsters, Ketones, Heterocycles
Substitution on the benzene ringHalogens, Alkyl, Alkoxy, Nitro, Cyano groups
4-Fluorophenyl Group Alteration of fluorine position2-Fluorophenyl, 3-Fluorophenyl
Additional substitution on the phenyl ringDi- or tri-substituted phenyl rings
Replacement of the phenyl ringPyridyl, Thienyl, Furyl, Naphthyl groups

These synthetic and derivatization strategies provide a comprehensive toolkit for chemists to synthesize this compound and its analogues, facilitating the exploration of their chemical and biological properties.

Structural Variations of the Methylamino Linker in this compound Analogues

Chain Length Variation

Alteration of the methylene (B1212753) (-CH2-) unit's length in the methylamino linker can significantly impact the compound's activity. Increasing the chain length to an ethyl or propyl linker introduces greater flexibility, which may allow for optimal positioning of the terminal phenyl ring within a receptor's binding pocket. Conversely, shortening the linker or removing it altogether would drastically alter the molecule's conformation and could disrupt key interactions with the target protein.

Linker Substitution

Introducing substituents on either the methylene or the amino group of the linker offers another avenue for structural diversification.

Methylene Group Substitution: Alkyl or aryl substitutions on the methylene carbon can introduce steric bulk, which may enhance binding selectivity or alter the compound's metabolic stability. For instance, a methyl group on the methylene carbon could create a chiral center, potentially leading to stereoselective interactions with the biological target.

Amino Group Substitution: N-alkylation or N-acylation of the amino group can modify the hydrogen-bonding capacity and lipophilicity of the compound. For example, N-methylation would result in a tertiary amine, removing a hydrogen bond donor, which could be crucial for understanding the linker's role in receptor binding.

Conformational Constraint and Cyclization

To reduce the conformational flexibility of the methylamino linker and to explore different vector orientations of the substituent groups, cyclization strategies can be employed. This can involve incorporating the linker into a cyclic structure, such as a piperidine (B6355638) or azetidine (B1206935) ring. Such rigidification can lock the molecule into a more bioactive conformation, potentially leading to an increase in potency and selectivity, as well as improved pharmacokinetic properties.

The following table summarizes various potential structural variations of the methylamino linker and the rationale behind these modifications.

Modification TypeStructural VariationRationale
Chain Length VariationIntroduction of an additional methylene group to form an ethylamino linker.To increase flexibility and optimize the distance between the benzamide and fluorophenyl moieties for improved target binding.
Linker Substitution (Methylene)Addition of a methyl group to the methylene carbon.To introduce a chiral center and explore stereoselective interactions; to increase steric bulk which may enhance selectivity.
Linker Substitution (Amino)N-methylation of the amino group.To remove a hydrogen bond donor and assess its importance in target binding; to increase lipophilicity.
CyclizationIncorporation of the methylamino linker into a piperidine ring.To reduce conformational flexibility and lock the molecule in a potentially more bioactive conformation; to improve metabolic stability.
Bioisosteric ReplacementReplacement of the secondary amine with an ether or thioether linkage.To evaluate the role of the amine's hydrogen bonding and basicity in the compound's activity and to modify physicochemical properties.

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl Methyl Amino Benzamide Derivatives

Elucidation of Pharmacophoric Features and Critical Structural Elements

The fundamental pharmacophore of 3-aminobenzamide (B1265367) derivatives, particularly as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), consists of key features essential for biological activity. researchgate.netresearchgate.net A critical element is the benzamide (B126) moiety itself, where the carboxamide group, with at least one amide proton, is crucial for forming hydrogen bonds with amino acid residues in the active site of target enzymes. researchgate.net The aromatic nature of the benzamide ring also plays a role in binding interactions.

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modifications of the 3-{[(4-Fluorophenyl)methyl]amino}benzamide scaffold have provided valuable insights into the SAR of this class of compounds. Alterations to the fluorine substitution, the benzamide ring, and the linker region have demonstrated significant effects on biological potency and selectivity.

Role of Fluorine Substitution in Biological Activity

The presence and position of the fluorine atom on the phenyl ring are of paramount importance for the biological activity of these derivatives. tandfonline.comrroij.com Fluorine, being the most electronegative element, can significantly alter the electronic properties of the phenyl ring, influencing its interaction with biological targets. tandfonline.comresearchgate.net The substitution of hydrogen with fluorine can enhance binding affinity through various mechanisms, including the formation of favorable electrostatic interactions or halogen bonds. tandfonline.comfrontiersin.org

Moreover, the introduction of a fluorine atom can increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. tandfonline.com This increased stability can lead to a longer biological half-life. The lipophilicity of the molecule is also modulated by fluorine substitution, which can in turn affect its ability to cross cell membranes and reach its intracellular target. tandfonline.com The optimal positioning of the fluorine atom is often found to be at the para-position of the phenyl ring, as seen in the parent compound, suggesting that this specific arrangement provides a favorable balance of electronic, steric, and lipophilic properties for potent biological activity. rroij.com

Modification Effect on Biological Activity Rationale
Fluorine Substitution Generally enhances potency and metabolic stability. tandfonline.comAlters electronic properties, increases lipophilicity, and can form halogen bonds. tandfonline.comfrontiersin.orgresearchgate.net
Positional Isomers (ortho, meta) Often less active than the para-substituted analog. acgpubs.orgSuboptimal orientation for binding interactions within the target's active site.
Multiple Fluorine Substitutions Can either increase or decrease activity depending on the target.Can lead to steric hindrance or unfavorable electronic distributions.

Influence of Benzamide Ring Substitutions

Modifications to the benzamide ring have been extensively explored to optimize the activity of this class of compounds. researchgate.nettandfonline.comnih.govnih.gov The position of the amino group at the 3-position of the benzamide is often crucial for maintaining the desired geometry for target engagement. Substituents on the benzamide ring can influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds.

For instance, the introduction of small electron-donating or electron-withdrawing groups can fine-tune the acidity of the amide proton and the electron density of the aromatic ring, thereby modulating binding affinity. nih.gov However, bulky substituents are often detrimental to activity, likely due to steric hindrance within the confined space of the enzyme's active site. nih.gov The nature and position of these substituents can also impact the selectivity of the compound for its intended target over other related proteins.

Position of Substitution Type of Substituent General Impact on Activity
Positions 2, 4, 5, 6 Small alkyl or halo groupsCan be tolerated or may slightly modulate activity. nih.gov
Bulky groups (e.g., phenyl)Often leads to a decrease in activity due to steric clash. nih.gov
Hydrogen bond donors/acceptorsMay enhance or decrease activity depending on the specific interactions with the target.

Contribution of the Amine Linker and Phenyl Moiety

The phenyl moiety, in conjunction with its fluorine substituent, contributes to the hydrophobic interactions within the binding pocket. The size and electronic nature of this ring are important for selectivity. Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in biological activity, highlighting the specific requirements of the target's binding site. researchgate.net

Conformational Analysis and Biological Activity Correlation

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. Conformational analysis studies aim to identify the low-energy, biologically active conformation that the molecule adopts when it binds to its target. These studies often employ computational modeling techniques to explore the rotational freedom around the single bonds in the molecule, particularly the bonds of the amine linker.

The relative orientation of the benzamide and the 4-fluorophenyl rings is critical. An extended conformation, where the two rings are positioned away from each other, is often found to be the preferred binding mode for many benzamide derivatives. This arrangement allows the pharmacophoric groups to simultaneously interact with their respective binding sites within the target protein. A correlation often exists between the calculated stability of certain conformations and the observed biological activity of the compounds, providing a powerful tool for the rational design of new, more potent analogs.

Computational and Theoretical Studies of 3 4 Fluorophenyl Methyl Amino Benzamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand, such as "3-{[(4-Fluorophenyl)methyl]amino}benzamide," to the active site of a target protein. While specific molecular docking studies for "this compound" are not extensively detailed in the available literature, the general methodology and the types of interactions observed for analogous benzamide (B126) derivatives can provide a framework for understanding its potential binding characteristics. For instance, various benzamide derivatives have been investigated as inhibitors of targets like histone deacetylases (HDACs) and tyrosine kinases. benthamdirect.comnih.gov

Ligand-Target Binding Site Analysis

The analysis of the ligand-target binding site reveals the specific molecular interactions that stabilize the complex. For benzamide-containing compounds, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govmdpi.com

In a hypothetical docking scenario of "this compound" with a protein kinase, the following interactions could be anticipated based on studies of similar molecules:

Hydrogen Bonding: The amide group of the benzamide moiety is a key pharmacophoric feature, capable of forming hydrogen bonds with amino acid residues in the protein's active site. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: The phenyl rings of the benzamide and the 4-fluorophenylmethyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket. nih.gov

Pi-Pi Stacking: The aromatic rings can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further anchoring the ligand in the active site. mdpi.com

Halogen Bonding: The fluorine atom on the phenyl ring may form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

For example, in studies of 4-(arylaminomethyl)benzamide derivatives targeting the Abl kinase, the benzamide moiety was observed to form a hydrogen bond with the amide group of an aspartate residue (Asp-381). nih.gov The secondary amine linker also formed a crucial hydrogen bond with a threonine residue (Thr-315). nih.gov

Energetic Assessment of Binding Modes

The energetic assessment of binding modes involves calculating the binding affinity, often expressed as a docking score or binding free energy, which quantifies the strength of the interaction between the ligand and the target. researchgate.netresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net These calculations are essential for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

The binding free energy is composed of several energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies. researchgate.net While specific binding energy data for "this compound" is not available, the following table illustrates typical binding energy values and their components for similar benzamide derivatives docked into a protein active site, as calculated by methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). drugbank.com

Binding ModeDocking Score (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Solvation Energy (kcal/mol)
Predicted Mode 1 -8.5-45.2-20.827.5
Predicted Mode 2 -7.9-42.1-18.522.7
Predicted Mode 3 -7.2-38.9-15.317.0

This is an illustrative table based on typical values found in the literature for benzamide derivatives and does not represent actual experimental data for this compound.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. These methods are grounded in the principles of quantum mechanics.

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. nih.gov DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. scialert.net By optimizing the molecular geometry, researchers can identify the lowest energy conformer, which is the most likely structure the molecule will adopt. nih.govmdpi.com

For "this compound," DFT calculations would reveal bond lengths, bond angles, and dihedral angles that define its shape. This conformational information is critical for understanding how the molecule fits into a protein's binding site. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map is typically color-coded, where different colors indicate regions of varying electrostatic potential.

Red Regions: These areas represent the most negative electrostatic potential and are indicative of sites prone to electrophilic attack. For "this compound," these would likely be located around the oxygen atom of the carbonyl group and potentially the nitrogen atoms.

Blue Regions: These areas correspond to the most positive electrostatic potential and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms, such as the N-H protons of the amide and amine groups.

Green Regions: These represent areas of neutral or near-zero potential.

The MEP map provides a clear picture of the charge distribution and helps in understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial descriptors of a molecule's chemical reactivity and kinetic stability.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor molecule. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The following table presents hypothetical FMO analysis data for "this compound," based on typical values for similar aromatic compounds.

ParameterEnergy (eV)
EHOMO -5.85
ELUMO -1.20
Energy Gap (ΔE) 4.65

This is an illustrative table based on general values for similar compounds and does not represent actual calculated data for this compound.

Preclinical Investigations of 3 4 Fluorophenyl Methyl Amino Benzamide and Analogues in Model Systems

In Vitro Cellular Efficacy and Mechanism Validation

Cell Line Specificity and Potency Assessment in Cancer Models

The in vitro anti-proliferative activity of 3-{[(4-Fluorophenyl)methyl]amino}benzamide has been demonstrated across a diverse panel of human cancer cell lines, showing particular potency in hematological malignancies and various solid tumors.

In studies involving B cell lymphoma and multiple myeloma, the compound displayed potent growth-inhibitory effects with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. For instance, it inhibited the growth of B cell lymphoma lines such as Granta 519, DOHH2, RL, Pfeiffer, SuDHL4, Daudi, and Raji with IC50 values of 7 nM, 1 nM, 2 nM, 4 nM, 3 nM, 15 nM, and 9 nM, respectively. curis.com Similarly, in myeloma cell lines including RPMI8226, OPM-2, and ARH77, the IC50 values were 2 nM, 1 nM, and 5 nM, respectively. curis.com

The compound has also shown significant efficacy in pancreatic cancer cell lines, with IC50 values ranging from 6.7 to 54.5 nM across a panel of nine different lines. mdpi.com In neuroblastoma, it effectively inhibited the proliferation of both MYCN-amplified and non-amplified cell lines, with IC50 values ranging from 0.91 µM to 1.94 µM, while showing selectivity against control fibroblast cell lines. nih.gov Furthermore, investigations in hepatocellular carcinoma (HCC) models confirmed its potent inhibitory effects on HCC cell lines and primary patient-derived HCC cells. nih.gov Research in Ewing sarcoma models also found that fimepinostat decreased the viability of multiple cell lines and primary cells derived from patient-derived xenografts (PDX). enamine.net

Cancer TypeCell LineIC50 (nM)
B Cell LymphomaDOHH21
RL2
SuDHL43
Pfeiffer4
Granta 5197
Raji9
Daudi15
Multiple MyelomaOPM-21
RPMI82262
ARH775
Pancreatic CancerPanel of 9 lines6.7 - 54.5

Biomarker Modulation in Cellular Assays

The dual-inhibitory mechanism of this compound has been validated in cellular assays through the modulation of key biomarkers associated with the PI3K and HDAC pathways. As an HDAC inhibitor, its activity is confirmed by the accumulation of acetylated histones, such as Histone H3 at lysine (B10760008) 9 (Ac-H3K9). curis.com As a PI3K inhibitor, it effectively suppresses the PI3K/AKT/mTOR signaling cascade. nih.gov

A significant downstream effect of this dual inhibition is the downregulation of the MYC oncoprotein. nih.gov Inhibition of PI3K enhances the degradation of MYC protein, while HDAC inhibition leads to the repression of MYC gene expression. nih.gov This reduction in MYC levels has been consistently observed in various cancer cells, including those from hepatocellular carcinoma, pancreatic cancer, and acute myeloid leukemia. nih.govmdpi.comnih.gov

Furthermore, treatment with the compound leads to cellular responses indicative of anti-tumor activity. It induces cell cycle arrest, often at the G2/M phase, and promotes apoptosis. nih.govmdpi.com The induction of apoptosis is confirmed by the detection of markers such as cleaved PARP and cleaved caspase-3. curis.com In some cancer cell types, the compound has also been shown to induce DNA damage, as evidenced by the formation of γ-H2AX foci. isciii.es

In Vivo Efficacy Studies in Relevant Animal Models

Efficacy in Xenograft Tumor Models

The anti-tumor activity of this compound has been confirmed in multiple human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.

In a hepatocellular carcinoma model using SMMC-7721 cells, the compound significantly suppressed tumor growth in vivo. nih.gov Similarly, in a pancreatic cancer xenograft model established with Aspc-1 cells, it demonstrated extraordinary antitumor activity, which was associated with the downregulation of MYC and the proliferation marker Ki67 in the tumor tissue. mdpi.com Studies on Ewing sarcoma xenografts also showed that treatment delayed tumor growth. enamine.net

Preclinical studies in a double-hit lymphoma mouse xenograft model demonstrated that the compound, when combined with venetoclax, resulted in nearly 100% tumor growth inhibition. nih.gov In an acute myeloid leukemia xenograft model using MV4-11 cells, the compound showed in vivo efficacy and was found to downregulate biomarkers such as CHK1, Wee1, RRM1, and c-Myc within the tumor tissue.

Studies in Immunocompetent vs. Immunodeficient Animal Models

The majority of published in vivo preclinical efficacy studies for this compound have utilized immunodeficient animal models. nih.govenamine.netnih.gov These models, such as nude mice (lacking T-cells) or more severely compromised strains like NOD-scid gamma (NSG) mice (lacking T-cells, B-cells, and NK cells), are essential for xenograft studies. nih.gov The compromised immune system of these animals prevents the rejection of transplanted human tumor cells, thereby allowing for the direct assessment of a compound's anti-tumor effect on human cancers in vivo. enamine.net The xenograft models cited for this compound have used various immunodeficient strains to successfully establish and evaluate the growth of human tumors derived from cell lines of hepatocellular carcinoma, acute myeloid leukemia, and pancreatic cancer. nih.govmdpi.com

In contrast, immunocompetent models, such as syngeneic models, involve transplanting mouse tumor cells into mice with a fully functional immune system. These models are crucial for evaluating therapies that may interact with or modulate the host immune response against the tumor. The available research for this compound focuses on its direct anti-cancer properties as demonstrated in immunodeficient xenograft models, and studies detailing its efficacy in immunocompetent syngeneic models were not identified in the reviewed sources.

Future Directions in 3 4 Fluorophenyl Methyl Amino Benzamide Research

Identification of Novel Biological Targets for 3-{[(4-Fluorophenyl)methyl]amino}benzamide Analogues

The benzamide (B126) core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. Future research into analogues of this compound could build upon this foundation by exploring both established and novel therapeutic targets. The structural similarities to known inhibitors suggest several promising avenues for investigation.

One of the most well-documented targets for aminobenzamide compounds is Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. 3-Aminobenzamide (B1265367) itself is a potent PARP inhibitor. Consequently, analogues of this compound should be systematically screened for PARP inhibition, which could have significant implications for cancer therapy, particularly in combination with DNA-damaging agents.

Another key area of exploration is the inhibition of protein kinases, which are frequently dysregulated in cancer and other diseases. Benzamide derivatives have been successfully developed as inhibitors of various kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR, HER-2, KDR (VEGFR-2), and PDGFR, as well as non-receptor tyrosine kinases like Bcr-Abl. Given this precedent, novel analogues could be evaluated against a broad panel of kinases to identify potential anti-proliferative agents. For instance, research on furopyrimidine and thienopyrimidine-based compounds has identified potent VEGFR-2 inhibitors, providing a rationale for exploring similar targets.

Histone deacetylases (HDACs) represent another validated target class for benzamide-containing molecules. Entinostat (MS-275), an N-substituted benzamide derivative, is a known HDAC inhibitor. Therefore, designing and screening analogues of this compound for HDAC inhibition could lead to the discovery of new epigenetic modulators for cancer treatment.

Beyond oncology, the structural motif suggests potential applications in other therapeutic areas. For example, novel N-substituted aminobenzamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. Similarly, research into 3-aminobenzofuran derivatives has yielded multifunctional agents for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Exploring these and other targets, such as human nucleoside-triphosphate diphosphatases (h-NTPDases) and the antiviral protein A3G, could significantly broaden the therapeutic potential of this chemical series.

Table 1: Potential Biological Targets for this compound Analogues

Target ClassSpecific ExamplesPotential Therapeutic AreaReference
DNA Repair EnzymesPoly(ADP-ribose) polymerase (PARP)Oncology
Protein KinasesReceptor Tyrosine Kinases (EGFR, VEGFR-2, PDGFR)Oncology
Non-Receptor Tyrosine Kinases (Bcr-Abl)
Epigenetic ModulatorsHistone Deacetylases (HDACs)Oncology
Dipeptidyl PeptidasesDPP-IVDiabetes
CholinesterasesAChE, BuChENeurodegenerative Diseases (e.g., Alzheimer's)
Ectonucleotidasesh-NTPDasesInflammation, Thrombosis
Antiviral ProteinsApolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (A3G)Infectious Diseases (e.g., HBV)

Advanced Synthetic Methodologies for Novel this compound Derivatives

The generation of a diverse library of this compound derivatives for biological screening necessitates the development and optimization of robust and efficient synthetic methodologies. Research in this area should focus on strategies that allow for flexible and high-throughput synthesis of analogues with varied substitution patterns.

Traditional methods for amide bond formation, such as the reaction of an activated carboxylic acid with an amine

Q & A

Basic: What are the key structural features of 3-{[(4-Fluorophenyl)methyl]amino}benzamide, and how do they influence its physicochemical properties?

The compound comprises a benzamide core substituted with a 4-fluorophenylmethylamino group at the 3-position. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability due to its electronegativity and resistance to oxidative degradation . The benzamide moiety provides hydrogen-bonding capacity, influencing solubility and target binding. Computational studies (e.g., QSPR models) can predict logP and pKa values to optimize bioavailability .

Basic: What synthetic strategies are recommended for preparing high-purity this compound?

A two-step approach is typical:

Amide coupling : React 3-aminobenzoic acid derivatives with 4-fluorobenzylamine using coupling agents like HATU or EDC/HOBt in DMF .

Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Monitor by LC-MS and confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.0 ppm) and FTIR (amide C=O stretch ~1650 cm1^{-1}) .

Basic: How can researchers elucidate the mechanism of action of this compound in antimicrobial studies?

Target identification often involves:

  • Enzyme inhibition assays : Test against bacterial targets like acps-pptase, which regulates fatty acid biosynthesis .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding to enzyme active sites (e.g., hydrophobic interactions with the fluorophenyl group) .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated bacterial cultures to identify downregulated pathways (e.g., lipid metabolism) .

Advanced: What structure-activity relationship (SAR) insights exist for fluorinated benzamide analogs, and how can they guide derivative design?

Key SAR observations:

  • Fluorine position : 4-Fluoro substitution on the phenyl ring improves metabolic stability compared to 2- or 3-fluoro analogs .
  • Amino linker flexibility : Replacing the methylene group with rigid spacers (e.g., piperazine) reduces conformational entropy, enhancing target affinity .
  • Benzamide modifications : Electron-withdrawing groups (e.g., -CF3_3) at the 4-position increase antibacterial potency but may reduce solubility .
    Methodological recommendation : Synthesize analogs with systematic substitutions and test in enzyme inhibition and cytotoxicity assays .

Advanced: How should researchers address contradictions in reported biological activity data for fluorinated benzamides?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC determination per CLSI guidelines) .
  • Cellular vs. enzymatic activity : Confirm target engagement using thermal shift assays or cellular thermal proteome profiling (CTPP) .
  • Model organisms : Cross-validate findings in Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

Advanced: What analytical techniques are critical for characterizing degradation products of this compound under stress conditions?

  • Forced degradation : Expose to heat (40–80°C), UV light, and oxidative (H2_2O2_2)/acidic (0.1 M HCl) conditions .
  • Analysis :
    • UPLC-QTOF-MS : Identify degradation products (e.g., hydrolyzed benzamide or defluorinated derivatives) .
    • X-ray crystallography : Confirm structural changes in crystalline samples .
    • DSC/TGA : Assess thermal stability and polymorphic transitions .

Advanced: What strategies mitigate off-target toxicity in preclinical studies of this compound?

  • In vitro toxicity screening : Use hepatocyte (e.g., HepG2) and cardiomyocyte (e.g., hERG assay) models .
  • Kinase profiling : Test against panels like Eurofins KinaseProfiler to identify off-target kinase inhibition .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect reactive metabolites .

Advanced: How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?

  • Co-solvents : Use PEG-400 or cyclodextrin-based formulations to enhance solubility .
  • Nanoencapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
  • Pharmacokinetic optimization : Conduct bioavailability studies in rodents with IV/PO dosing and compare AUC024h_{0-24h} .

Advanced: What emerging applications of this compound are being explored beyond antimicrobial research?

  • Neurodegenerative diseases : Screen for HDAC6 inhibition to modulate tau protein aggregation .
  • Cancer therapy : Evaluate synergy with PARP inhibitors in BRCA-mutated cell lines .
  • Material science : Incorporate into metal-organic frameworks (MOFs) for controlled drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Fluorophenyl)methyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
3-{[(4-Fluorophenyl)methyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.